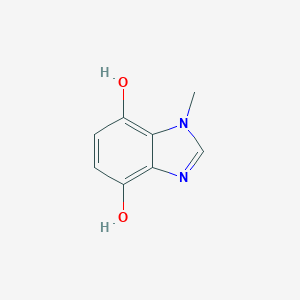
1-Methylbenzimidazole-4,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylbenzimidazole-4,7-diol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzimidazole and has been found to exhibit a variety of interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-Methylbenzimidazole-4,7-diol is not fully understood. However, it is believed that this compound exerts its effects by scavenging free radicals and reactive oxygen species, inhibiting inflammatory mediators, and modulating various signaling pathways.
Effets Biochimiques Et Physiologiques
1-Methylbenzimidazole-4,7-diol has been found to exhibit a variety of interesting biochemical and physiological effects. Some of these effects include:
1. Antioxidant activity: 1-Methylbenzimidazole-4,7-diol has been found to scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
2. Anti-inflammatory activity: 1-Methylbenzimidazole-4,7-diol has been found to inhibit the production of inflammatory mediators, thereby reducing inflammation.
3. Anticancer activity: 1-Methylbenzimidazole-4,7-diol has been found to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methylbenzimidazole-4,7-diol has several advantages and limitations when used in lab experiments. Some of the advantages include:
1. Potent antioxidant activity: 1-Methylbenzimidazole-4,7-diol exhibits potent antioxidant activity, making it a valuable tool for studying oxidative stress and related diseases.
2. Anti-inflammatory activity: 1-Methylbenzimidazole-4,7-diol exhibits anti-inflammatory activity, making it a valuable tool for studying inflammatory diseases.
3. Anticancer activity: 1-Methylbenzimidazole-4,7-diol exhibits anticancer activity, making it a valuable tool for studying cancer and related diseases.
Some of the limitations include:
1. Limited solubility: 1-Methylbenzimidazole-4,7-diol has limited solubility in water, which can make it difficult to use in certain experiments.
2. Potential toxicity: 1-Methylbenzimidazole-4,7-diol has the potential to be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-Methylbenzimidazole-4,7-diol. Some of these include:
1. Elucidating the mechanism of action: Further studies are needed to fully understand the mechanism of action of 1-Methylbenzimidazole-4,7-diol.
2. Developing derivatives: Derivatives of 1-Methylbenzimidazole-4,7-diol could be developed to improve its solubility and reduce its toxicity.
3. Studying its effects in vivo: Further studies are needed to determine the effects of 1-Methylbenzimidazole-4,7-diol in vivo.
4. Investigating its potential therapeutic applications: 1-Methylbenzimidazole-4,7-diol has potential therapeutic applications in a variety of diseases, and further studies are needed to explore these applications.
In conclusion, 1-Methylbenzimidazole-4,7-diol is a valuable compound for scientific research due to its potent antioxidant, anti-inflammatory, and anticancer activities. Further studies are needed to fully understand its mechanism of action and explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis method of 1-Methylbenzimidazole-4,7-diol involves the reaction of 1-methyl-1H-benzimidazole-2,3-dione with sodium borohydride in the presence of a suitable solvent such as methanol or ethanol. This reaction results in the reduction of the carbonyl group of the benzimidazole ring to form the corresponding diol.
Applications De Recherche Scientifique
1-Methylbenzimidazole-4,7-diol has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a variety of interesting biochemical and physiological effects, making it a valuable tool for studying various biological processes. Some of the scientific research applications of 1-Methylbenzimidazole-4,7-diol include:
1. Antioxidant activity: 1-Methylbenzimidazole-4,7-diol has been found to exhibit potent antioxidant activity, making it a valuable tool for studying oxidative stress and related diseases.
2. Anti-inflammatory activity: 1-Methylbenzimidazole-4,7-diol has been found to exhibit anti-inflammatory activity, making it a valuable tool for studying inflammatory diseases.
3. Anticancer activity: 1-Methylbenzimidazole-4,7-diol has been found to exhibit anticancer activity, making it a valuable tool for studying cancer and related diseases.
Propriétés
Numéro CAS |
157587-58-1 |
|---|---|
Nom du produit |
1-Methylbenzimidazole-4,7-diol |
Formule moléculaire |
C8H8N2O2 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
1-methylbenzimidazole-4,7-diol |
InChI |
InChI=1S/C8H8N2O2/c1-10-4-9-7-5(11)2-3-6(12)8(7)10/h2-4,11-12H,1H3 |
Clé InChI |
ZTENTJNRKHDCMC-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C(C=CC(=C21)O)O |
SMILES canonique |
CN1C=NC2=C(C=CC(=C21)O)O |
Synonymes |
1H-Benzimidazole-4,7-diol,1-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



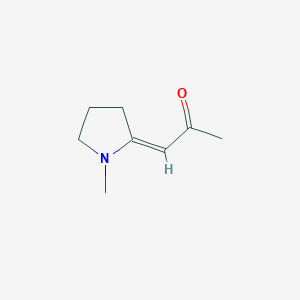
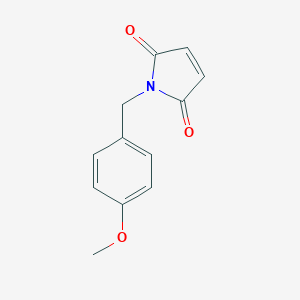

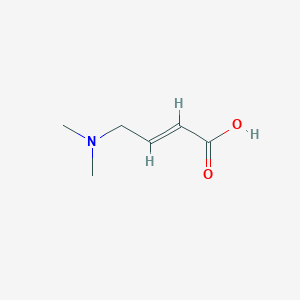
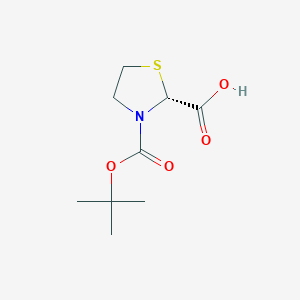
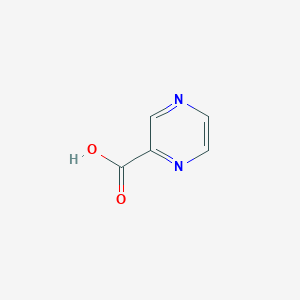
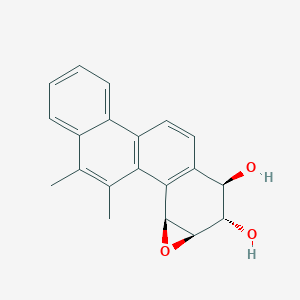
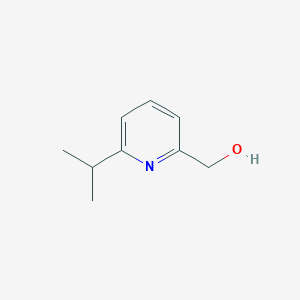
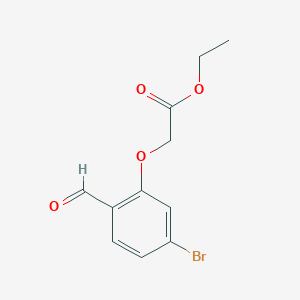
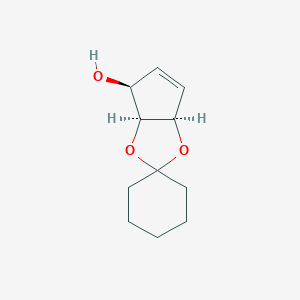
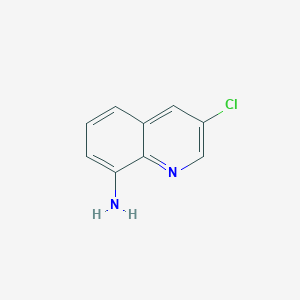
![4-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one](/img/structure/B139890.png)
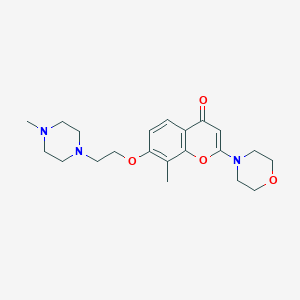
![(3Ar,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139896.png)